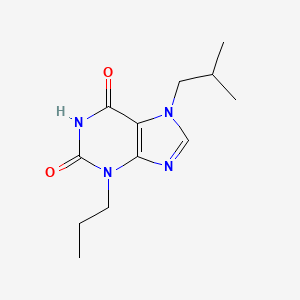
7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by a purine ring substituted with a 2-methylpropyl group at the 7th position and a propyl group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. The process may involve:
Starting Material: A purine derivative such as xanthine.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the side chains, potentially converting ketones to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Aprotic solvents like DMF, DMSO, or acetonitrile.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized purine derivatives.
Chemistry:
Synthesis of Nucleotides: The compound can be used as an intermediate in the synthesis of modified nucleotides for research in genetics and molecular biology.
Catalysis: It may serve as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmacology: Potential use in drug design and development, particularly for targeting purine receptors or enzymes.
Biochemical Studies: Used in studies involving purine metabolism and related pathways.
Industry:
Material Science:
作用机制
The mechanism of action of 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes involved in purine metabolism. It may also bind to purine receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups at different positions.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with methyl groups at the 3rd and 7th positions.
Theophylline (1,3-Dimethylxanthine): Similar structure with methyl groups at the 1st and 3rd positions.
Uniqueness: 7-(2-Methylpropyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl and propyl groups can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other purine derivatives.
属性
CAS 编号 |
90162-64-4 |
|---|---|
分子式 |
C12H18N4O2 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
7-(2-methylpropyl)-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-16-10-9(11(17)14-12(16)18)15(7-13-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,17,18) |
InChI 键 |
QEDGMKYXQJZHAK-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C=N2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
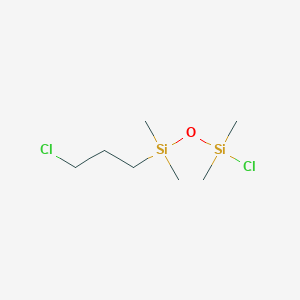
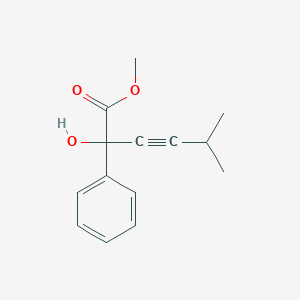
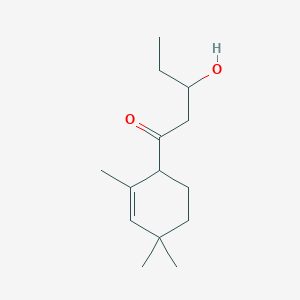

![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
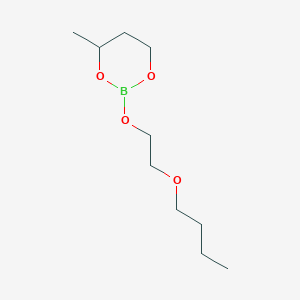

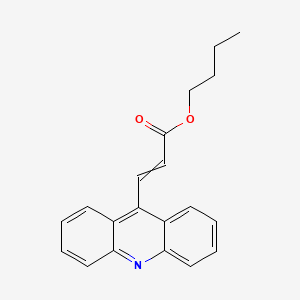

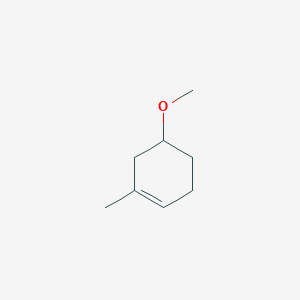
![4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-indole](/img/structure/B14368310.png)

